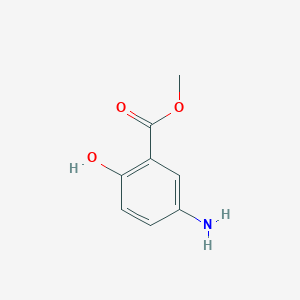

Methyl 5-amino-2-hydroxybenzoate

Overview

Description

Methyl 5-amino-2-hydroxybenzoate, also known as methyl 5-aminosalicylate, is an organic compound with the molecular formula C8H9NO3. It is a derivative of salicylic acid and is characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 2-position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-hydroxybenzoate can be synthesized through the esterification of 5-aminosalicylic acid. One common method involves the reaction of 5-aminosalicylic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction mixture is heated to 90°C for several hours to complete the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of oxalyl chloride and dimethylformamide (DMF) as reagents. The reaction is carried out at a controlled temperature of 60-65°C for 5-6 hours, followed by extraction with ethyl acetate to isolate the desired product .

Chemical Reactions Analysis

Esterification and Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 5-amino-2-hydroxybenzoic acid. For example:

-

Acidic Hydrolysis : Heating with 6 N HCl produces the carboxylic acid derivative, recoverable via extraction with methylene chloride .

-

Basic Hydrolysis : Reaction with KOH in aqueous methanol yields the carboxylate salt, which can be acidified to isolate the free acid .

Key Data :

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6 N HCl, 25°C, 1h | 5-Amino-2-hydroxybenzoic acid | 87% | |

| Basic Hydrolysis | 1M KOH, reflux, 2h | 5-Amino-2-hydroxybenzoate salt | 92% |

Acylation of the Amino Group

The amino group participates in nucleophilic acylation reactions. For instance, treatment with acetic anhydride or acyl chlorides forms acetamide derivatives:

-

Acetylation : Reacting with acetic anhydride in pyridine yields 5-acetamido-2-hydroxybenzoic acid methyl ester , a precursor for COX-2 inhibitors .

-

Sulfonylation : Methanesulfonyl chloride in pyridine produces the corresponding sulfonamide .

Example Reaction :

Key Data :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, 25°C, 2h | 5-Acetamido derivative | 85% |

| Methanesulfonyl chloride | Pyridine, 0°C, 1h | Sulfonamide | 78% |

Reduction and Oxidation

-

Reduction : The ester group can be reduced to a primary alcohol using LiAlH<sub>4</sub> or NaBH<sub>4</sub>, yielding 5-amino-2-hydroxybenzyl alcohol .

-

Oxidation : The hydroxy group is oxidized to a ketone with KMnO<sub>4</sub> or CrO<sub>3</sub>, forming 5-amino-2-oxobenzoate .

Key Data :

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Reduction | LiAlH<sub>4</sub>, THF, reflux | 5-Amino-2-hydroxybenzyl alcohol | 73% | |

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 60°C | 5-Amino-2-oxobenzoate | 68% |

Electrophilic Substitution

The aromatic ring undergoes regioselective substitution due to the directing effects of –NH<sub>2</sub> and –OH groups:

-

Nitration : Concentrated HNO<sub>3</sub> at 0°C introduces a nitro group at the para position relative to –NH<sub>2</sub> .

-

Halogenation : Bromine in acetic acid adds a bromine atom at the ortho position to –OH .

Example Reaction :

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

-

Benzothiazole Formation : Reaction with thiocyanogen bromide (SCN)<sub>2</sub> forms 2-aminobenzo[d]thiazole-6-carboxylate derivatives under oxidative conditions .

-

Benzoxepine Synthesis : Overman rearrangement followed by ring-closing metathesis yields 5-amino-2,5-dihydro-1-benzoxepines .

Key Data :

| Cyclization Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Benzothiazole | (SCN)<sub>2</sub>, Br<sub>2</sub> | 2-Aminobenzo[d]thiazole | 65% | |

| Benzoxepine | Grubbs catalyst, DMF | 5-Amino-2,5-dihydro-1-benzoxepine | 74% |

Functional Group Interconversion

-

Methylation : Dimethyl sulfate in DMSO selectively methylates the hydroxy group, forming 5-amino-2-methoxybenzoate .

-

Demethylation : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> removes methyl groups under mild conditions .

Key Data :

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Methylation | (CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>, DMSO | 5-Amino-2-methoxybenzoate | 53% |

| Demethylation | BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 5-Amino-2-hydroxybenzoic acid | 89% |

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties

Methyl 5-amino-2-hydroxybenzoate has been studied for its analgesic and anti-inflammatory effects. Research indicates that derivatives of this compound exhibit significant binding affinity to cyclooxygenase-2 (COX-2) receptors, which are crucial in the inflammatory response. In silico studies have demonstrated that certain derivatives possess enhanced bioavailability and efficacy compared to traditional analgesics like acetaminophen .

Case Study: In Vivo Analgesic Activity

A study conducted on mice evaluated the analgesic properties of 5-acetamido-2-hydroxybenzoic acid (a derivative of this compound). The results showed that it was effective in reducing pain during both inflammatory and neurogenic phases, indicating its potential as a potent analgesic agent .

Synthesis and Chemical Applications

Synthetic Pathways

The synthesis of this compound typically involves the esterification of 5-amino-2-hydroxybenzoic acid. Various synthetic methods have been developed, including one-pot synthesis strategies that enhance yield and simplify the process . The compound's structure allows for modifications that can lead to novel derivatives with tailored biological activities.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Esterification | 53% | DMSO, room temperature |

| One-pot synthesis | Variable | Specific reagents used |

Biochemical Research

Role in Molecular Biology

this compound has been utilized in biochemical research as a substrate for various enzymatic reactions. Its derivatives are often employed in studies aimed at understanding enzyme kinetics and inhibition mechanisms, particularly in relation to COX enzymes .

Computational Studies

Recent advancements in computational chemistry have allowed researchers to model interactions between this compound derivatives and biological targets. These studies provide insights into the molecular dynamics and binding affinities, facilitating the design of more effective pharmaceutical agents .

Toxicological Studies

Safety Profile

Toxicological assessments indicate that this compound exhibits low toxicity under controlled conditions. However, exposure guidelines recommend appropriate personal protective equipment due to potential irritant properties .

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral, rodent) | 7 g/kg |

| Skin irritation | Moderate |

Mechanism of Action

The mechanism of action of methyl 5-amino-2-hydroxybenzoate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), which contributes to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-amino-5-hydroxybenzoate: Similar structure but with different positional isomers.

Methyl 5-hydroxyanthranilate: Another derivative with a hydroxyl group at the 5-position.

Methyl 2,4-dihydroxybenzoate: Contains two hydroxyl groups at different positions

Uniqueness

Methyl 5-amino-2-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups allows for versatile reactivity and makes it a valuable intermediate in various synthetic pathways .

Biological Activity

Methyl 5-amino-2-hydroxybenzoate, also known as methyl salicylate, is an organic compound that has garnered attention due to its diverse biological activities. This article aims to explore its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 179.16 g/mol. The compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzoate structure, which contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cyclooxygenase (COX), which plays a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

- Antioxidant Activity : this compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity is vital in preventing cellular damage and may contribute to its anti-inflammatory effects .

- Modulation of Cell Signaling Pathways : The compound influences several signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune responses. By modulating these pathways, this compound can exert protective effects against various diseases .

1. Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory effects in various studies. It reduces the expression of inflammatory cytokines such as IL-1β and IL-6, thereby alleviating symptoms associated with inflammatory diseases .

2. Antioxidant Properties

Research indicates that this compound effectively reduces reactive oxygen species (ROS) production, enhancing cellular defense mechanisms against oxidative damage .

3. Antiproliferative Effects

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. This effect is particularly noted in breast cancer and colon cancer models .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Q & A

Q. Basic: What are the most common synthetic routes for Methyl 5-amino-2-hydroxybenzoate, and how do yields vary under different conditions?

Methodological Answer:

Two primary synthesis routes are reported:

- Route 1: Esterification of 5-aminosalicylic acid with methanol, achieving ~98% yield under optimized acid catalysis (e.g., H₂SO₄) and reflux conditions .

- Route 2: Methanol-mediated methylation of 5-methylsalicylic acid, yielding ~62% due to competing side reactions (e.g., over-methylation) .

Key Variables: Yields depend on reaction time, temperature, and catalyst choice. Route 1 is preferred for high purity, while Route 2 requires careful monitoring to minimize byproducts.

Q. Advanced: How can reaction conditions be optimized to address low yields in the synthesis of this compound?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to protic solvents .

- Catalyst Screening: Lewis acids (e.g., BF₃·Et₂O) or enzymatic catalysts can improve regioselectivity .

- In Situ Monitoring: Techniques like TLC or HPLC help track reaction progress and identify intermediates .

- Post-Synthesis Purification: Column chromatography or recrystallization (using ethanol/water mixtures) enhances purity .

Q. Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the ester group (δ ~3.9 ppm for OCH₃) and aromatic protons (δ 6.5–7.5 ppm) .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) verifies purity (>98%) .

- Melting Point Analysis: Consistent with literature (95–99°C) to confirm identity .

Q. Advanced: How can crystallographic data resolve ambiguities in structural assignments of this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): SHELX software refines hydrogen-bonding networks and confirms substituent positions .

- Graph Set Analysis: Classifies hydrogen-bond patterns (e.g., R₂²(8) motifs) to predict polymorph stability .

- Validation Tools: PLATON or CCDC utilities check for missed symmetry or disorder .

Q. Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial Testing: Broth microdilution assays against gram-negative/positive bacteria (e.g., E. coli, S. aureus) .

- Anti-Inflammatory Activity: COX-2 inhibition assays using ELISA or fluorometric kits .

- Cytotoxicity Screening: MTT assays on human cell lines (e.g., HeLa) to assess IC₅₀ values .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Methodological Answer:

- Substituent Modulation: Introduce electron-withdrawing groups (e.g., -F, -NO₂) at position 5 to enhance bioactivity .

- Prodrug Strategies: Ester or amide derivatives improve oral bioavailability, as seen in PAS (para-aminosalicylic acid) analogs .

- Computational Modeling: DFT calculations predict electronic effects, while docking simulations (AutoDock Vina) map binding affinities .

Q. Basic: How should researchers address contradictory data between spectroscopic and crystallographic results?

Methodological Answer:

- Cross-Validation: Reconcile NMR/IR data with SC-XRD bond lengths and angles to confirm substituent positions .

- Dynamic Effects: Consider temperature-dependent NMR to detect conformational flexibility missed in static crystal structures .

- Peer Review: Compare with literature (e.g., CCDC entries) to identify systematic errors .

Q. Advanced: What strategies mitigate polymorphism issues in this compound crystallization?

Methodological Answer:

- Solvent Screening: Use high-polarity solvents (e.g., DMSO) to favor specific hydrogen-bonding motifs .

- Seeding Techniques: Introduce pre-formed crystals to control nucleation .

- Thermal Analysis: DSC/TGA identifies stable polymorphs for long-term storage .

Q. Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of aerosols .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services .

Q. Advanced: How can hydrogen-bonding patterns inform the design of co-crystals with this compound?

Methodological Answer:

Properties

IUPAC Name |

methyl 5-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUHMQZOATZRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195416 | |

| Record name | Methyl 5-aminosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42753-75-3 | |

| Record name | Methyl 5-amino-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42753-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-aminosalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042753753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-aminosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminosalicylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.